Product packaging for 3-Aminotetrahydrofuran(Cat. No.:CAS No. 88675-24-5)

3-Aminotetrahydrofuran

Cat. No.: B1273345
CAS No.: 88675-24-5
M. Wt: 87.12 g/mol
InChI Key: MIPHRQMEIYLZFZ-UHFFFAOYSA-N
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Description

Significance of the Amino Group in Modulating Reactivity and Biological Activity

The presence of an amino group (-NH2) on the tetrahydrofuran (B95107) ring at the 3-position significantly influences the chemical and biological properties of the molecule. Amino groups are fundamental in organic chemistry and biochemistry, known for their basicity and nucleophilicity. numberanalytics.com This reactivity allows 3-Aminotetrahydrofuran to participate in a wide variety of chemical transformations, such as amide bond formation, alkylation, and arylation, making it a versatile intermediate in organic synthesis. cymitquimica.com

From a biological perspective, the amino group can engage in hydrogen bonding and ionic interactions with biological targets like enzymes and receptors. researchgate.netresearchgate.net These interactions are crucial for molecular recognition and can modulate the biological activity of a compound. The introduction of an amino group into a molecule can also alter its physicochemical properties, such as solubility and lipophilicity, which are important for drug-like characteristics. frontiersin.org

Historical Context of this compound in Organic Synthesis and Medicinal Chemistry

The journey of organic chemistry, from its alchemical roots to a structured scientific discipline in the 18th and 19th centuries, laid the groundwork for the synthesis of complex molecules like this compound. bowen.edu.ng The development of structural theory and synthetic methodologies enabled chemists to design and create novel compounds with specific functionalities. bowen.edu.ng

In medicinal chemistry, the quest for new therapeutic agents has been a primary driver for the synthesis of novel molecular scaffolds. nih.gov this compound has emerged as a significant building block in this field. It has been incorporated into the structures of various pharmacologically active compounds, including adenosine (B11128) A1 receptor agonists with potential antiarrhythmic activity and CGRP receptor antagonists. google.com The synthesis of this compound and its derivatives has been a subject of interest, with various methods developed to produce this valuable intermediate. researchgate.net

Isomeric Forms and Chiral Significance of this compound

This compound possesses a chiral center at the carbon atom to which the amino group is attached. This gives rise to two non-superimposable mirror images, or enantiomers: (S)-3-Aminotetrahydrofuran and (R)-3-Aminotetrahydrofuran. Chirality is a critical concept in chemistry and pharmacology, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its biological activity. mhmedical.comwikipedia.org

(S)-3-Aminotetrahydrofuran and its Stereochemical Importance

The (S)-enantiomer of this compound is a crucial chiral building block in the synthesis of various pharmaceuticals. cymitquimica.comchemicalbook.com Its specific stereochemistry is often essential for the desired biological activity and efficacy of the final drug molecule. cymitquimica.com For instance, it is used as an intermediate in the preparation of inhibitors for enzymes like 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). chemicalbook.com The synthesis of enantiomerically pure (S)-3-Aminotetrahydrofuran is therefore of great importance, and various synthetic strategies have been developed to achieve this, often starting from readily available chiral precursors like L-aspartic acid or L-methionine. google.comresearchgate.net

(R)-3-Aminotetrahydrofuran and its Stereochemical Importance

Similarly, the (R)-enantiomer of this compound is a key intermediate in the synthesis of pharmacologically active compounds. google.com For example, the (R)-3-aminotetrahydrofuranyl moiety is an integral structural feature of selective, high-affinity adenosine A1 receptor agonists. google.com The synthesis of enantiomerically pure (R)-3-Aminotetrahydrofuran can be achieved through various routes, including those starting from D-aspartic acid or involving stereospecific transformations. google.comgoogle.com The tosylate salt of (R)-3-Aminotetrahydrofuran is a common and stable form used in synthesis.

Racemic Forms and Resolution Techniques

When this compound is synthesized without chiral control, it is produced as a racemic mixture, containing equal amounts of the (S) and (R) enantiomers. libretexts.org To obtain the individual, enantiomerically pure forms, a process called resolution is required. libretexts.org

Several techniques can be employed to resolve racemic this compound:

Classical Resolution: This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org

Enzymatic Resolution: Enzymes are highly stereoselective and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, chemoenzymatic methods have been described for the preparation of (S)-3-aminotetrahydrofuran from the corresponding racemic carboxylic acid precursor. google.com However, the enantiopreference of some enzymes can be influenced by reaction conditions. researchgate.net

Chiral Chromatography: This technique uses a chiral stationary phase to separate the enantiomers of a racemic mixture. The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation. Chiral HPLC is often used to analyze the enantiomeric purity of the final products. researchgate.netgoogle.com

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₄H₉NO sigmaaldrich.comsigmaaldrich.com
Molecular Weight 87.12 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance Liquid sigmaaldrich.comsigmaaldrich.com
Density 1.012 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Refractive Index n20/D 1.458 sigmaaldrich.comsigmaaldrich.com
CAS Number (Racemic) 88675-24-5 chemimpex.comsigmaaldrich.com
CAS Number ((S)-enantiomer) 104530-79-2 cymitquimica.comchemicalbook.com
CAS Number ((R)-enantiomer) 111769-26-7 epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO B1273345 3-Aminotetrahydrofuran CAS No. 88675-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPHRQMEIYLZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909029
Record name Oxolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104530-79-2, 88675-24-5
Record name Oxolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxolan-3-amine
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Record name (S)-(-)-3-Aminotetrahydrofuran p-toluenesulfonate salt
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Aminotetrahydrofuran and Its Derivatives

Chiral Pool Strategies in 3-Aminotetrahydrofuran Synthesis

The use of readily available, enantiomerically pure natural products as starting materials, known as the chiral pool, is a cornerstone of stereoselective synthesis. Several amino acids and carbohydrates have been explored as precursors for the asymmetric synthesis of this compound.

Synthesis from L-Serine

While L-Serine is a versatile chiral starting material for many synthetic targets, its application as a common precursor for the synthesis of this compound is not extensively documented in scientific literature. General strategies involving the conversion of amino acids to chiral synthons could theoretically be applied; however, a well-established, direct synthetic pathway from L-Serine to this compound is not prominently reported.

Synthesis from D-Ribose

D-Ribose, a key component of nucleic acids, serves as a rich chiral starting material for the synthesis of various complex molecules. However, similar to L-Serine, a direct and commonly employed synthetic route from D-Ribose to this compound is not a widely reported strategy in the chemical literature. The inherent stereochemistry of D-Ribose could theoretically be manipulated to form the tetrahydrofuran (B95107) ring with the desired amine functionality, but this approach is not a mainstream method for the production of this specific compound.

Synthesis from L-Aspartic Acid

A well-documented and industrially applicable method for the synthesis of (S)-3-Aminotetrahydrofuran hydrochloride utilizes L-Aspartic acid as the chiral starting material. This multi-step process leverages the inherent stereochemistry of L-Aspartic acid to produce the target molecule with high enantiomeric purity. The synthesis proceeds through a series of six key transformations: acylation, esterification, reduction, cyclization, hydrolysis, and salification. researchgate.net

The general synthetic scheme begins with the protection of the amino group of L-Aspartic acid, typically through acylation. This is followed by esterification of the carboxylic acid moieties. A subsequent reduction step converts one of the ester groups to a hydroxyl group, setting the stage for the formation of the tetrahydrofuran ring. Cyclization is then induced, forming the core heterocyclic structure. Finally, deprotection of the amine and salification yield the desired (S)-3-Aminotetrahydrofuran hydrochloride. researchgate.net This method is advantageous due to the low cost and ready availability of L-Aspartic acid, as well as the straightforward and scalable nature of the reaction sequence. researchgate.net

Table 1: Key Stages in the Synthesis of (S)-3-Aminotetrahydrofuran hydrochloride from L-Aspartic Acid researchgate.net

StepTransformationKey Reagents and Conditions
1AcylationBenzoyl chloride, Sodium hydroxide, Phosphoric acid
2EsterificationLow-carbon alcohol (e.g., Methanol), Acid catalyst
3ReductionReducing agent (e.g., Sodium borohydride)
4CyclizationAcid or base catalysis
5HydrolysisAcid or base to remove the acyl protecting group
6SalificationHydrochloric acid

Synthesis from L-Methionine

L-Methionine is another naturally occurring amino acid that has been successfully employed as a chiral precursor for the synthesis of enantiomerically pure (S)-3-Aminotetrahydrofuran hydrochloride. researchgate.net This synthetic route is noted for its efficiency and scalability, avoiding the need for chromatographic purification. researchgate.net While the full detailed experimental procedure is not widely available in the public domain, the general strategy for a similar transformation starting from L-Methionine to produce a chiral diamine involves key steps such as dimerization, desulfurization, and reduction. A plausible pathway for this compound would likely involve the conversion of the carboxylic acid to a suitable functional group for cyclization, transformation of the thioether, and subsequent ring closure and deprotection. The key advantage of this method is the use of another inexpensive and readily available chiral starting material.

Catalytic Asymmetric Synthesis Approaches

In addition to chiral pool strategies, the development of catalytic asymmetric methods provides a powerful and efficient means to access enantiomerically enriched this compound and its derivatives.

Transition-Metal Catalysis (e.g., Ru or Rh complexes)

Transition-metal catalysis offers a versatile toolkit for the stereoselective synthesis of complex molecules. Both Ruthenium (Ru) and Rhodium (Rh) complexes have been investigated for their potential in synthesizing chiral amines and heterocyclic compounds.

Rhodium (Rh) Complexes: Rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are well-known for their efficacy in hydrogenation reactions. In the context of this compound synthesis, a Rhodium catalyst has been utilized in the hydrogenation of a double bond within a precursor molecule, leading to the formation of a substituted this compound derivative. This step is crucial for establishing the desired stereochemistry in the final product. The use of chiral phosphine (B1218219) ligands with Rhodium can facilitate asymmetric hydrogenation, thereby enabling the production of enantiomerically enriched products.

Ruthenium (Ru) Complexes: Ruthenium complexes are highly effective catalysts for a variety of transformations, including the amination of alcohols and the hydroamination of alkenes. A plausible synthetic strategy for this compound using a Ruthenium catalyst could involve the intramolecular hydroamination of an unsaturated alcohol. In this hypothetical approach, a molecule containing both a hydroxyl group and a suitably positioned alkene with a nitrogen-containing functional group could be cyclized in the presence of a Ruthenium catalyst to form the this compound ring system. This type of transformation is advantageous for its atom economy and the ability to construct the heterocyclic ring and introduce the amino group in a single, stereocontrolled step.

Enantioselective Hydrogenation of Prochiral Enamines

The asymmetric hydrogenation of prochiral enamines is a direct and efficient method for preparing chiral amines. nih.gov This strategy is particularly challenging compared to the hydrogenation of ketones due to the potential for E/Z isomerization, hydrolysis, and the nucleophilic nature of the imine nitrogen. nih.gov However, significant progress has been made using transition metal catalysts, particularly those based on iridium and rhodium, paired with chiral ligands.

The process involves the coordination of the enamine to a chiral metal catalyst, followed by the addition of hydrogen across the double bond. The facial selectivity of the hydrogen addition is dictated by the chiral environment created by the ligand, leading to the preferential formation of one enantiomer of the aminotetrahydrofuran.

Research has demonstrated the diastereoselective hydrogenation of enantioenriched β-hydroxy enamines using a Palladium on carbon (Pd/C) catalyst to produce syn-1,2-disubstituted-1,3-amino alcohols with high yields and excellent diastereoselectivities. nih.gov While not directly forming a tetrahydrofuran ring in this step, this method is crucial for establishing the stereocenters that can be utilized in subsequent cyclization reactions to form the desired this compound derivatives. The choice of solvent and catalyst is critical; for instance, hydrogenation of (E)-N-benzyl-N-(3-hydroxy-4-methyl-2-phenylpent-1-enyl)-4-methylbenzenesulfonamide in methanol (B129727) with 10% Pd/C yields the corresponding amino alcohol. nih.gov

Table 1: Catalyst Performance in Enantioselective Hydrogenation

Catalyst System Substrate Type Enantiomeric Excess (ee) Reference
Iridium-(Cp*) complexes with diamine ligands and chiral HA N-aryl imines Up to 98% nih.gov
Iridium complexes with SIPHOS ligands 3,4-dihydroisoquinolines Good to excellent nih.gov
Palladium on carbon (Pd/C) β-Hydroxy enamines High diastereoselectivity nih.gov

Biocatalytic Synthesis of Chiral Amines

Biocatalysis has emerged as a powerful and green tool for the synthesis of chiral compounds, including amines. nih.gov Enzymes offer high efficiency and stereoselectivity under mild reaction conditions. For the synthesis of chiral amines like this compound, enzymes such as transaminases (TAs), imino reductases (IREDs), and monoamine oxidases are particularly relevant. consensus.app

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. To synthesize (S)- or (R)-3-aminotetrahydrofuran, a suitable precursor like tetrahydrofuran-3-one can be subjected to a transamination reaction using a chiral amine donor and a specific transaminase enzyme. The enzyme's active site controls the stereochemical outcome, leading to a highly enantiomerically enriched product.

Whole-cell biocatalysts are often employed, which can contain oxidoreductases and aminotransferases capable of producing chiral alcohols, amino alcohols, and amines. nih.gov For example, the reduction of 4-chloro-3-oxobutanoic acid methyl ester to (S)-4-chloro-3-hydroxybutanoic acid methyl ester, a key chiral intermediate, has been achieved with high yield (95%) and enantiomeric excess (96%) using cell suspensions of Geotrichum candidum. mdpi.com Such chiral intermediates are pivotal for the subsequent synthesis of complex molecules incorporating the this compound motif.

Table 2: Examples of Biocatalytic Transformations for Chiral Amine Synthesis

Enzyme Class Reaction Type Substrate Example Product Type Key Advantage
Transaminases (TAs) Asymmetric amination Prochiral ketones Chiral amines High enantioselectivity
Imino Reductases (IREDs) Asymmetric reduction Prochiral imines Chiral amines Utilizes NADPH as a hydride source
Hydrolases Kinetic resolution Racemic amines Enantiopure amines Widespread applicability
Oxidoreductases Asymmetric reduction Ketones Chiral alcohols/amines High yield and e.e.

Novel Synthetic Routes and Reaction Mechanisms

Ring-Closing Metathesis in Tetrahydrofuran Ring Formation

Ring-closing metathesis (RCM) is a versatile and powerful reaction in organic synthesis for forming cyclic compounds, including oxygen and nitrogen heterocycles. wikipedia.orgnih.gov The reaction typically involves an intramolecular metathesis of a diene using a transition metal catalyst, most commonly based on ruthenium, such as Grubbs' or Hoveyda-Grubbs catalysts. organic-chemistry.org This process forms a new double bond within the ring and releases a small volatile alkene, like ethylene, which drives the reaction to completion. wikipedia.org

To synthesize a this compound derivative via RCM, a diallylic ether substrate with a protected amino group at the appropriate position is required. For instance, a protected N,N-diallyl-2-amino-1-phenylethanol derivative can undergo RCM to form a 2,5-dihydrofuran (B41785) ring, which can then be hydrogenated to the saturated tetrahydrofuran. A key challenge can be unwanted isomerization of the newly formed double bond, an issue that can sometimes be suppressed with specific additives. wikipedia.org The efficiency and yield of RCM can be influenced by catalyst choice, solvent, and reaction temperature. nih.gov

Cyclization Reactions for Tetrahydrofuran Ring Construction

Intramolecular cyclization reactions are a cornerstone for the synthesis of tetrahydrofuran rings. nih.gov A common and effective strategy involves the intramolecular nucleophilic substitution (SN2) reaction of a hydroxyl group onto a carbon bearing a good leaving group (e.g., halide or sulfonate). nih.gov To form a this compound, the starting material would be an acyclic precursor containing a hydroxyl group and an amino group, with a leaving group positioned to allow for a 5-exo-tet cyclization.

A gold-catalyzed intramolecular nucleophilic cyclization of 3-aminopent-4-yn-1-ols has been described to synthesize 2-arylidene-3-aminotetrahydrofurans. researchgate.net In this reaction, the gold catalyst activates the alkyne, facilitating the attack of the tethered hydroxyl group to form the tetrahydrofuran ring. researchgate.net Another powerful method involves Prins-type cyclizations, where an oxonium ion intermediate undergoes cyclization, followed by rearrangement or trapping to yield highly substituted tetrahydrofurans. nih.govorganic-chemistry.org

Palladium(II)/Palladium(IV)-Catalyzed Aminooxygenation of Alkenes

A stereospecific and diastereoselective conversion of 3-alken-1-ols into 3-aminotetrahydrofurans has been successfully developed utilizing a Palladium(II)/Palladium(IV) catalytic cycle. umich.edu This method provides an attractive route from readily available alkenes to valuable aminooxygenated products. umich.edu

The proposed mechanism begins with the cis-aminopalladation of the alkene by a nitrogen source (e.g., phthalimide) and a Pd(II) catalyst. The tethered hydroxyl group coordinates to the palladium center, forming a palladacycle intermediate. This coordination slows down the competing β-hydride elimination pathway. umich.edupitt.edu The Pd(II) intermediate is then oxidized by a strong oxidant, such as PhI(OAc)₂, to a Pd(IV) species. Subsequent C-O bond-forming reductive elimination from the Pd(IV) complex yields the this compound product with retention of stereochemistry at the carbon atom. umich.edu When a Z-alkene is used as the substrate, the reaction produces the trans-disubstituted tetrahydrofuran as a single diastereomer. umich.edu

Table 3: Palladium-Catalyzed Aminooxygenation of 3-Alken-1-ols

Alkene Substrate Nitrogen Source Oxidant Product Diastereoselectivity Yield
3-Buten-1-ol derivative TsNH₂ PhI(OAc)₂ trans-3-(Tosylamino)tetrahydrofuran derivative >20:1 65%
(Z)-alken-1-ol Phthalimide PhI(OAc)₂ trans-disubstituted this compound Single diastereomer 60%

Diastereoselective Conjugate Addition in Aminotetrahydrofuran-3-carboxylic Acid Synthesis

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. beilstein-journals.org Its application in a diastereoselective manner is a key strategy for synthesizing complex molecules like derivatives of this compound-3-carboxylic acid, which are valuable precursors in medicinal chemistry. google.com

This approach involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. To achieve diastereoselectivity, chiral auxiliaries are often employed. beilstein-journals.org In the context of aminotetrahydrofuran-3-carboxylic acid synthesis, an α,β-unsaturated lactone or a similar cyclic Michael acceptor can be used. The conjugate addition of an amine or a protected amine equivalent establishes the stereocenter at the 3-position relative to existing stereocenters on the ring. The stereochemical outcome is directed by the chiral auxiliary or catalyst, which shields one face of the Michael acceptor, forcing the nucleophile to attack from the opposite face. youtube.com For example, the conjugate addition of a Gilman reagent to an α,β-unsaturated pyroglutamate (B8496135) derivative proceeds in high yield, and after conversion, only a single diastereomer of the product was observed. beilstein-journals.org

Hofmann Degradation in (R)-Tetrahydrofuran-3-amine Preparation

The Hofmann degradation, also known as the Hofmann rearrangement, is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This reaction proceeds by treating the amide with an alkali and bromine or chlorine, which effectively eliminates the carbonyl group. researchgate.net The mechanism involves the in-situ formation of a hypohalite (e.g., sodium hypobromite (B1234621) from bromine and sodium hydroxide), which transforms the primary amide into an isocyanate intermediate. wikipedia.org This isocyanate is then hydrolyzed to the primary amine, releasing carbon dioxide. wikipedia.org

While the Hofmann degradation is a classic method, its application can be hindered by side reactions under the typically harsh conditions, such as amide hydrolysis and oxidative degradation. google.com However, modifications and careful control of reaction conditions can lead to successful synthesis. For instance, a valuable variation involves conducting the reaction in an alcoholic solution, which traps the isocyanate intermediate as a stable carbamate (B1207046). This carbamate can then be hydrolyzed to yield the desired amine. researchgate.net This approach is applicable to a wide range of amides derived from aliphatic, aromatic, and heterocyclic acids. researchgate.net In the context of producing chiral amines like (R)-tetrahydrofuran-3-amine, this method can be applied to a chiral amide precursor, with the rearrangement step typically retaining the stereochemistry of the migrating group.

Table 1: Key Steps in the Hofmann Degradation

Step Description Intermediate/Product
1 A base abstracts an acidic N-H proton from the primary amide. Amide anion
2 The anion reacts with bromine in an α-substitution reaction. N-bromoamide
3 A second proton is abstracted by the base. Bromoamide anion
4 The bromoamide anion rearranges; the R group migrates to the nitrogen as the bromide ion leaves. Isocyanate
5 The isocyanate undergoes nucleophilic addition of water. Carbamic acid
6 The carbamic acid spontaneously loses carbon dioxide. Primary amine

Data derived from wikipedia.org.

Silyl (B83357) Nitronate Cycloaddition for Amino Tetrahydrofuran Lignans

The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered rings. A notable application of this strategy is the intramolecular cycloaddition of silyl nitronates, which serves as a method for creating functionalized tetrahydrofuran rings. This approach has been utilized to convert 2-nitroalkanols into precursors for stereodefined amino polyols. nih.gov The process involves the diphenylvinylsilylation of the hydroxyl group of a 2-nitroalkanol, followed by the generation of a silyl nitronate. This intermediate then undergoes a stereoselective intramolecular [3+2] cycloaddition to form a fused-bicyclic heterocycle, which can be further transformed into the desired amino polyol. nih.gov

This methodology has inspired biomimetic approaches for the synthesis of lignans, a class of natural products often containing a tetrahydrofuran core. chemrxiv.org For instance, a copper(I)-catalyzed [3+2] cycloaddition of α-hydroxyketones and β-keto enol ethers can produce chiral tetrahydrofuran acetals with high diastereoselectivity and 100% atom economy. chemrxiv.org While this specific example leads to tetrahydrofuran acetals, the underlying principle of silyl nitronate cycloaddition provides a versatile route to highly substituted tetrahydrofuran rings that can be precursors to amino-functionalized lignan (B3055560) analogues.

Strategies for Stereochemical Control and Purity

Achieving high stereochemical purity is paramount in the synthesis of chiral molecules like this compound for pharmaceutical applications. Various strategies are employed to control and verify the stereochemistry of the final product.

Chiral Intermediate Approach

One of the most effective methods for obtaining an enantiomerically pure product is to begin the synthesis with a readily available chiral molecule, a strategy known as the chiral pool approach. This method has been successfully used to prepare chemically and enantiomerically pure (S)-3-aminotetrahydrofuran hydrochloride. researchgate.net The synthesis starts from natural amino acids, such as L-aspartic acid or L-methionine, which provide the necessary stereocenter. researchgate.net This approach is advantageous as it often avoids the need for chromatographic separation of enantiomers and can be scaled up effectively. researchgate.net The use of chiral starting materials to create key chiral intermediates is a common and efficient strategy in the synthesis of various pharmaceutical agents. nih.govnih.gov

Diastereomeric Salt Formation with Chiral Acids

For syntheses that result in a racemic mixture (an equal mixture of both enantiomers), chiral resolution is necessary. A widely used and reliable method for separating enantiomers of amines is diastereomeric salt formation. nih.gov This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org Unlike enantiomers, which have identical physical properties, diastereomers have different properties, such as solubility. wikipedia.org This difference allows for their separation. nih.govwikipedia.org

The choice of the chiral acid and the solvent is critical for successful resolution. nih.gov The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its separation by filtration. gavinpublishers.com The purified diastereomeric salt is then treated with a base to break the ionic bond, regenerating the enantiomerically pure amine and the chiral acid, which can often be recovered and recycled. tcichemicals.com

Crystallization-Based Resolution Methods

Crystallization is the cornerstone of diastereomeric salt resolution. wikipedia.org The efficiency of the separation depends on the difference in solubility between the two diastereomeric salts and the ability to form a well-defined crystalline solid. The conditions of crystallization, including solvent, temperature, and cooling rate, must be carefully optimized to maximize the yield and enantiomeric purity of the desired diastereomer. gavinpublishers.com

In some cases, a process known as crystallization-induced asymmetric transformation (CIAT) can be employed to convert the undesired diastereomer in solution into the desired, less soluble one, potentially allowing for a theoretical yield of over 50% for the desired enantiomer. researchgate.net Following the separation of the diastereomeric salt, the enantiomerically enriched amine is liberated, often as a hydrochloride salt, which can then be purified further by recrystallization to achieve high enantiomeric excess (ee). gavinpublishers.com

Chiral HPLC Analysis for Enantiopurity Determination

After synthesis or resolution, it is essential to accurately determine the enantiomeric purity (or enantiomeric excess) of the final product. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable technique for this purpose. mdpi.commdpi.com Chiral HPLC can separate and quantify the two enantiomers of a compound, providing a precise measure of enantiopurity. researchgate.netmdpi.com

The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. mdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of chiral amines. mdpi.commdpi.com The enantiopurity of synthesized (S)-3-amino tetrahydrofuran hydrochloride has been successfully established using chiral HPLC methods, confirming the effectiveness of the synthetic and resolution strategies employed. researchgate.net

Table 2: Common Chiral Stationary Phases (CSPs) for Amine Separation

CSP Type Chiral Selector Example Typical Application
Polysaccharide-based Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) Broad applicability for many chiral compounds, including amines. mdpi.comnih.gov
Macrocyclic Glycopeptide Teicoplanin Effective for separating underivatized amino acids and polar ionic compounds. sigmaaldrich.com
Pirkle-type (π-acid/π-base) Dinitrobenzoyl phenylglycine Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.
Ligand Exchange Amino acid and copper(II) complex Separation of amino acids and their derivatives.

Data derived from mdpi.comnih.govsigmaaldrich.com.

Reactivity and Chemical Transformations of 3 Aminotetrahydrofuran

Aminolysis Reactions

Aminolysis is a chemical reaction in which a molecule is cleaved by the action of an amine. In the context of 3-aminotetrahydrofuran, the primary amine acts as a nucleophile, attacking electrophilic centers such as the carbonyl carbon of esters, acyl halides, or anhydrides. This process, a type of nucleophilic acyl substitution, results in the formation of a new amide bond and the displacement of a leaving group (e.g., an alkoxide from an ester). chemistrysteps.com

The mechanism typically proceeds through a tetrahedral intermediate. researchgate.net The amine's lone pair of electrons attacks the carbonyl carbon, breaking the pi bond and forming a transient species with a negatively charged oxygen and a positively charged nitrogen. The intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group. chemistrysteps.com While alkoxy groups are generally poor leaving groups, the reaction can be driven to completion, although it is often less efficient than using more reactive acylating agents like acyl chlorides. chemistrysteps.com These reactions are fundamental in peptide synthesis and other biological processes. researchgate.net

The general scheme for the aminolysis of an ester with this compound is as follows: R-CO-OR' + H₂N-(C₄H₇O) → R-CO-NH-(C₄H₇O) + R'-OH

This reactivity is crucial for derivatizing the amine for various applications.

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates all or most of the atoms of the reactants. organic-chemistry.orgnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. nih.govcaltech.edu this compound, with its primary amine functionality, serves as an ideal component in many well-known MCRs.

The key advantage of MCRs is the formation of multiple bonds in one pot, which streamlines synthesis, reduces waste by minimizing intermediate purification steps, and allows for the creation of diverse chemical libraries. windows.net

Ugi Reactions for Spirocyclic Nitronate Synthesis

The Ugi reaction is a prominent four-component reaction (4CR) that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.com The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion. A subsequent intramolecular acyl transfer (the Mumm rearrangement) yields a stable α-acylamino amide product. mdpi.com

When a cyclic amine like this compound is used in conjunction with a cyclic ketone, the Ugi reaction can be a powerful tool for generating spirocyclic scaffolds—molecules where two rings are connected by a single common atom. nih.gov The use of cyclic ketones allows for the creation of spiro compounds that possess high conformational stability. nih.gov In specific variations of the Ugi reaction, the reactive nitrilium ion intermediate, formed from the attack of the isocyanide on the imine, can be trapped intramolecularly. mdpi.com This interruption of the standard Ugi pathway can lead to the formation of unique heterocyclic systems, including spirocyclic structures. For instance, an interrupted Ugi reaction can be employed to direct an annulation reaction that forms a spirocyclic indoxyl ring system. mdpi.com

Derivatization Strategies for Enhanced Functionality

The primary amino group of this compound is a versatile handle for chemical modification, allowing for the introduction of various functional groups to tailor the molecule's properties for specific applications in medicinal chemistry and materials science.

N-Acylation and N-Sulfonylation

N-acylation and N-sulfonylation are fundamental transformations for amines. These reactions involve treating this compound with an acylating or sulfonylating agent, respectively, typically in the presence of a base.

N-Acylation: This reaction forms an amide linkage. Common acylating agents include acyl chlorides and carboxylic anhydrides. The reaction is often performed in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107). N-acetylation, a specific form of N-acylation, is a widely used reaction in organic chemistry for installing an acetyl group, which can function as a protecting group or be a key feature in pharmaceuticals. mdpi.com

N-Sulfonylation: This reaction forms a sulfonamide. Sulfonyl chlorides are the most common reagents for this transformation. The resulting sulfonamide group is a key functional group in many pharmaceutical compounds.

These derivatization reactions are summarized in the table below. google.com

Reaction TypeReagent ClassGeneral StructureResulting Functional Group
N-AcylationAcyl Halide/AnhydrideR-CO-Cl / (R-CO)₂OAmide
N-SulfonylationSulfonyl ChlorideR-SO₂-ClSulfonamide

Formation of Squaramide Derivatives

Squaramides are a class of compounds derived from squaric acid, characterized by a four-membered ring with two amide and two carbonyl groups. mdpi.com They are valuable in medicinal chemistry and anion recognition due to their rigid structure and ability to act as hydrogen bond donors. mdpi.commaynoothuniversity.ie

Derivatives of this compound can be readily converted into squaramides. The synthesis typically involves the reaction of the amine with a dialkyl squarate, such as diethyl squarate. nih.gov This reaction proceeds via a nucleophilic substitution at one of the ester groups on the squarate ring, forming a monosubstituted squaramide intermediate. This intermediate can then react with another amine to form a symmetrical or unsymmetrical disubstituted squaramide. google.comresearchgate.net

The synthesis of a squaramide derivative from this compound and diethyl squarate can be represented as follows:

Reactant 1Reactant 2Product Type
This compoundDiethyl SquarateN-(Tetrahydrofuran-3-yl)squaramide derivative

This one-pot synthesis approach is efficient, saving energy and avoiding time-consuming purification steps, often resulting in better yields compared to traditional stepwise methods. google.com

Fluorination for Metabolic Stability

In drug discovery, enhancing the metabolic stability of a lead compound is a critical step to improve its pharmacokinetic profile. One common strategy is the introduction of fluorine atoms at metabolically labile positions. nih.gov The carbon-fluorine bond is exceptionally strong, and fluorine's high electronegativity can shield adjacent C-H bonds from enzymatic oxidation by cytochrome P450 (CYP) enzymes. researchgate.net

For a molecule like this compound, strategic fluorination of the tetrahydrofuran ring could block potential sites of hydroxylation, a common metabolic pathway. Replacing a hydrogen atom with a fluorine atom can prevent this enzymatic process, thereby increasing the compound's half-life in the body. nih.govresearchgate.net While direct fluorination of the aminotetrahydrofuran might be challenging, the synthesis would typically involve starting with a fluorinated precursor. This strategy has been successfully applied to various drug candidates to improve their metabolic profiles without negatively impacting their biological activity. nih.gov

Peptide Conjugation via Solid-Phase Synthesis

The this compound scaffold can be incorporated into peptide chains to create modified peptides with unique structural and functional properties. This is typically achieved by using a derivative, such as a tetrahydrofuran amino acid (Taa), which acts as a non-canonical amino acid building block in standard solid-phase peptide synthesis (SPPS) protocols.

One key building block that enables this incorporation is a C-activated, N-Fmoc-protected version of a this compound derivative, specifically trans-(2S,3S)-2-aminotetrahydrofuran-3-carboxylic acid. researchgate.net The synthesis of this specialized amino acid allows it to be used in the well-established Fmoc-based SPPS methodology. nih.govbachem.com In this process, the peptide is assembled stepwise while anchored to an insoluble resin support. peptide.com The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine, which is removed at each cycle to allow the coupling of the next amino acid in the sequence. peptide.com

The use of such a tetrahydrofuran-based amino acid introduces a constrained cyclic ether moiety into the peptide backbone. This modification can significantly influence the peptide's conformation, stability, and biological activity. For example, a tetrahydrofuran amino acid was successfully used as a building block to construct a novel peptide nucleic acid (PNA), which demonstrated excellent DNA binding affinity and high specificity. researchgate.net The process involves the initial synthesis of the specialized amino acid, its protection with an Fmoc group, and its subsequent use in an automated or manual peptide synthesizer following standard coupling and deprotection cycles. uci.edunih.gov

ParameterDescriptionSignificance in SPPSSource
Building BlockN-Fmoc-protected trans-(2S,3S)-2-aminotetrahydrofuran-3-carboxylic acidAllows for the direct incorporation of the tetrahydrofuran scaffold into a peptide sequence using standard synthesis protocols. researchgate.net
Synthesis StrategyFmoc/tBu Solid-Phase Peptide Synthesis (SPPS)A widely used method that enables the efficient and controlled assembly of peptide chains on a solid resin support. bachem.com
Protecting GroupFmoc (9-fluorenylmethoxycarbonyl)Protects the alpha-amino group during the coupling reaction and is selectively removed by a base (e.g., piperidine) to allow for chain elongation. peptide.com
Application ExampleIncorporation into a Peptide Nucleic Acid (PNA) backboneDemonstrates the utility of the scaffold in creating modified biopolymers with enhanced binding properties and specificity. researchgate.net

Mechanistic Investigations of Reactions Involving the this compound Scaffold

Understanding the reaction mechanisms involving the this compound scaffold is crucial for predicting its reactivity and designing new synthetic pathways. Mechanistic studies often focus on the fundamental electronic and structural properties of the tetrahydrofuran (THF) ring itself, as its behavior governs many of the reactions the molecule undergoes.

Theoretical studies using density functional theory have been conducted to investigate key factors affecting the activation energies for the ring-opening reactions of the parent tetrahydrofuran molecule. nih.gov These investigations model the interaction of THF with frustrated Lewis pairs (FLPs), which are sterically hindered Lewis acid and Lewis base pairs that cannot form a classical adduct. nih.govresearchgate.net

The findings indicate that the bonding interaction for such a ring-opening reaction is dominated by a donor-acceptor mechanism. nih.gov This involves FLP-to-THF forward bonding, where the lone pair of the Lewis base attacks an empty σ*(C–O) orbital of the THF ring, and a minor THF-to-FLP back-bonding interaction. nih.gov The activation strain model reveals that the deformation energy required to distort the THF molecule into the transition state geometry is a key factor in determining the activation energy of the ring-opening reaction. nih.gov Furthermore, a shorter distance between the Lewis acidic and Lewis basic centers of the FLP leads to greater orbital overlap with the THF ring and a lower activation barrier for the reaction. nih.govresearchgate.net While these studies are on the unsubstituted THF ring, the principles of ring strain and electronic interactions are fundamental to understanding the reactivity of its derivatives, including this compound.

Intramolecularly Catalyzed Cyclization Mechanisms

The this compound scaffold can play a critical role in directing the outcome of intramolecular reactions. The spatial arrangement of the amino group relative to other functional groups within a molecule can favor specific cyclization pathways. Computational studies, particularly using density functional theory (DFT), have provided significant insights into the mechanistic preferences of such reactions.

A DFT study at the B3LYP level was conducted to investigate the preference between intramolecular and intermolecular cyclization of linear tripeptides that contain tetrahydrofuran amino acids. nih.gov The research modeled two different reaction pathways, locating all relevant transition states and intermediates to compare the energetic profiles. nih.gov

The analysis of the energetics revealed that intermolecular cyclization is favored by both thermodynamic and kinetic control over intramolecular cyclization for the studied tripeptides. nih.gov Geometric and Natural Bond Orbital (NBO) analyses were performed to elucidate the underlying reasons for this preference. nih.gov Furthermore, conceptual DFT-based reactivity indices confirmed that the reaction pathways leading to the formation of intermolecularly cyclized products are more facile than those leading to intramolecular cyclization. nih.gov These theoretical findings are critical for designing synthetic strategies, as they predict the likely outcome of competing reaction pathways based on subtle energetic differences.

ParameterIntramolecular CyclizationIntermolecular CyclizationSource
Reaction TypeCyclization within a single tripeptide molecule containing a tetrahydrofuran amino acid.Cyclization between two separate tripeptide molecules containing tetrahydrofuran amino acids. nih.gov
Thermodynamic ControlLess favoredMore favored nih.gov
Kinetic ControlLess favoredMore favored nih.gov
Computational MethodDensity Functional Theory (B3LYP Method) nih.gov
ConclusionPathways are energetically less facile.Pathways are energetically more facile, suggesting this is the preferred reaction outcome. researchgate.net

Role of Ring Puckering in Chemical Interactions

The three-dimensional conformation of the tetrahydrofuran ring, known as its pucker, is a critical determinant of the molecule's reactivity and its interactions with other molecules. Five-membered rings like tetrahydrofuran are not planar and adopt puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" (C_2 symmetry), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

Detailed conformational analysis of the closely related compound 3-hydroxytetrahydrofuran (B147095) has been performed using rotational spectroscopy. researchgate.net The experimental data, supported by ab initio calculations, determined that the most stable structure is a C4′-endo envelope ring conformation. researchgate.net In this conformation, the C4 atom (adjacent to the ring oxygen) is pushed out of the plane formed by the other four ring atoms.

ParameterDescriptionImplication for this compoundSource
Ring SystemFive-membered tetrahydrofuran ringThe core scaffold of the molecule, which is non-planar. researchgate.net
Common ConformationsEnvelope (C_s symmetry) and Twist (C_2 symmetry)These are the low-energy puckered states adopted to minimize ring strain. researchgate.net
Observed Conformation (in 3-hydroxytetrahydrofuran)C4′-endo envelopeThe C4 atom is out of the plane. This conformation is predicted to be dominant for the 3-amino derivative as well. researchgate.net
Effect on ReactivityRing pucker determines the spatial orientation of the amino group (pseudo-axial vs. pseudo-equatorial).This orientation affects the steric accessibility and nucleophilicity of the amine, influencing reaction rates and outcomes. researchgate.net

Advanced Spectroscopic and Computational Analysis of 3 Aminotetrahydrofuran

Computational Chemistry Applications in Conformational Analysis

Computational chemistry serves as a powerful tool to explore the molecular properties of 3-aminotetrahydrofuran. sciepub.com Quantum mechanical theories like Density Functional Theory (DFT) and semi-empirical methods allow for the investigation of electronic structures and conformational stabilities of molecules that may be computationally intensive for other methods. sciepub.comsciepub.com

Density Functional Theory (DFT) is a primary computational method for investigating the electronic structure and conformational preferences of molecules like this compound. sciepub.com DFT calculations, using functionals such as B3LYP with basis sets like 6-31G, can determine the properties of a many-electron system by focusing on the spatially dependent electron density. sciepub.comsciepub.com

The tetrahydrofuran (B95107) (THF) ring, the core of the molecule, is not planar. It adopts puckered conformations to relieve ring strain, primarily through a process known as pseudorotation. The two most common conformations are the envelope (C symmetry) and the twist (C symmetry). tsinghua.edu.cn The energy differences between these conformers are typically very small, often falling within the error margins of computational models. tsinghua.edu.cn The introduction of the amino group at the C3 position further complicates this landscape.

DFT studies are employed to calculate the relative energies of the possible conformers of this compound, considering both the ring pucker and the orientation of the amino group (axial vs. equatorial). These calculations help identify the most stable, lowest-energy conformations. researchgate.net For instance, studies on similar furanoside rings have shown that dispersion-corrected DFT functionals are crucial for achieving sensible results that align with experimental evidence. frontiersin.org Such theoretical optimizations can predict which conformer is the most populated in the gas phase or in solution. tsinghua.edu.cn

Table 1: Representative DFT Functionals and Basis Sets in Conformational Studies This table is for illustrative purposes and lists common methods used in computational chemistry for conformational analysis.

Methodology Description Typical Application
B3LYP Functional A hybrid exchange-correlation functional that combines Hartree-Fock theory with DFT. It is widely used for its balance of accuracy and computational cost. sciepub.comals-journal.comGeometry optimization, frequency calculations, and determining relative energies of conformers. als-journal.com
6-31G Basis Set*A Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms to better describe chemical bonds. sciepub.comA standard choice for geometry optimizations of organic molecules.
MP2 Method Møller-Plesset perturbation theory of the second order; an ab initio method that includes electron correlation for higher accuracy. frontiersin.orgUsed for more accurate energy calculations, often as a benchmark for DFT results.
Dispersion Correction (e.g., DFT-D3) An empirical correction added to DFT calculations to account for van der Waals forces (dispersion), which are critical for non-covalent interactions. frontiersin.orgEssential for accurately modeling systems with substituents and for predicting crystal structures.

While DFT provides static pictures of energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's conformational flexibility. researchgate.net MD simulations model the real-time spatial position of each atom based on Newton's laws of motion, providing an ensemble of conformations the molecule can adopt under specific conditions (e.g., in a solvent at a certain temperature). researchgate.net

For this compound, MD simulations can reveal the transitions between different ring puckers (envelope and twist) and the rotation of the C-N bond of the amino group. This is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site. researchgate.net The choice of the force field—a set of parameters that defines the potential energy of the system—is a critical aspect of MD simulations. researchgate.net Different force fields can yield varying results, so they are often validated by comparing simulated properties against experimental data. researchgate.netrsc.org Time-averaged restrained MD (tar-MD) simulations can be a particularly useful tool for determining conformations that agree with experimental data, such as that from NMR. uantwerpen.be

The pKa, or acid dissociation constant, is a fundamental property that determines the protonation state of the amino group at a given pH. This is critical for solubility, membrane permeability, and receptor binding. nih.gov Computational models provide a fast and reliable way to estimate pKa values when experimental determination is not feasible. nih.govrowansci.com

Quantum mechanical methods, often based on DFT, are a primary approach for pKa prediction. nih.gov These methods calculate the Gibbs free energy change (ΔG) of the deprotonation reaction using a thermodynamic cycle (see Figure 1). nih.govmdpi.com This cycle breaks down the complex process in aqueous solution into more manageable steps that can be calculated, including the gas-phase deprotonation energy and the solvation free energies of the protonated and neutral species. mdpi.compeerj.com The accuracy of these predictions depends heavily on the chosen theoretical level and the continuum solvation model used (e.g., COSMO or SMD). peerj.com

Figure 1: Thermodynamic Cycle for pKa Calculation This diagram illustrates the principle of using a thermodynamic cycle to calculate the free energy of dissociation in an aqueous solution.

Description: The free energy of deprotonation in solution (ΔG_aq), which determines the pKa, is calculated indirectly. It is derived from the gas-phase deprotonation energy (ΔG_gas) and the free energies of solvation for the acid (HA), its conjugate base (A⁻), and the proton (H⁺).

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for experimentally verifying the structure, stereochemistry, and purity of this compound.

Since the C3 position of this compound is a chiral center, the molecule exists as a pair of enantiomers (R and S). Determining the absolute stereochemistry—the exact three-dimensional arrangement of atoms—is crucial, as different enantiomers often exhibit vastly different biological activities. soton.ac.uk

Single-crystal X-ray crystallography is the definitive method for determining absolute stereochemistry. soton.ac.uk The technique involves diffracting X-rays off a well-ordered crystal of the compound (or a suitable derivative). soton.ac.ukgoogle.com The resulting diffraction pattern allows for the calculation of the electron density distribution, which in turn reveals the precise position of every atom in the crystal lattice. soton.ac.uk For chiral molecules, specialized methods analyzing anomalous dispersion effects (the Bijvoet method) can distinguish between the R and S enantiomers, providing an unambiguous assignment of the absolute configuration. sci-hub.semdpi.com This technique has been successfully applied to derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid to establish their absolute configuration. google.com

Table 2: Key Concepts in X-Ray Crystallography for Absolute Stereochemistry

Concept Description Relevance to this compound
Chiral Center A carbon atom bonded to four different groups, resulting in non-superimposable mirror image forms (enantiomers).The C3 atom in this compound is a chiral center.
Absolute Configuration The specific 3D spatial arrangement of atoms around a chiral center, designated as R or S according to the Cahn-Ingold-Prelog priority rules. soton.ac.ukDistinguishing between the (R)-3-aminotetrahydrofuran and (S)-3-aminotetrahydrofuran enantiomers.
Anomalous Dispersion (Bijvoet Method) A phenomenon where the scattering of X-rays by an atom is slightly out of phase. This effect is sensitive to the absolute arrangement of atoms and can be used to differentiate between enantiomers.The primary principle used in X-ray crystallography to solve the absolute stereochemistry of a chiral compound.
Flack Parameter A value refined during crystallographic analysis that indicates the confidence in the assigned absolute stereochemistry. A value close to 0 indicates a correct assignment. soton.ac.ukProvides a quantitative measure of confidence in whether the crystal structure corresponds to the R or S enantiomer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of this compound in solution. ¹H and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively, confirming the presence of the tetrahydrofuran ring and the amino group. Furthermore, the coupling constants (J-values) between adjacent protons can provide valuable information about the molecule's conformation, such as the puckering of the five-membered ring. researchgate.net

Determining enantiopurity (or enantiomeric excess, ee) is another critical application of NMR. Since enantiomers have identical NMR spectra under normal conditions, a chiral auxiliary or derivatizing agent is typically used. The enantiomers of this compound are reacted with a single enantiomer of a chiral agent to form diastereomers. These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, particularly ¹H or ¹⁹F NMR if a fluorinated agent is used. bath.ac.uk The relative integration of these distinct signals allows for the precise quantification of the ratio of the two enantiomers in the original sample, thereby determining its enantiopurity. bath.ac.uk

Mass Spectrometry for Molecular Confirmation

Mass spectrometry serves as a definitive tool for confirming the molecular weight and elucidating the structure of this compound. The compound's molecular formula is C₄H₉NO, corresponding to a molecular weight of 87.12 g/mol . sigmaaldrich.comsigmaaldrich.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 87. The presence of a single nitrogen atom results in an odd nominal molecular weight, which is consistent with the Nitrogen Rule. whitman.edumiamioh.edu

The fragmentation pattern of this compound is dictated by the presence of its two key functional groups: a primary amine and a cyclic ether. The molecular ion is energetically unstable and breaks down into smaller, characteristic fragments. chemguide.co.uk

Key fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation mechanism for both amines and ethers. miamioh.edu Cleavage of the C-C bond adjacent to the nitrogen or oxygen heteroatoms is common. For primary amines, a characteristic fragmentation involves the cleavage of the β-bond, which for this compound would involve ring scission to produce a resonance-stabilized ion at m/z 30 ([CH₂NH₂]⁺). whitman.edu Similarly, cleavage adjacent to the ether oxygen is a typical pathway for cyclic ethers. libretexts.org

Loss of Small Neutral Molecules: The spectrum may also exhibit peaks corresponding to the loss of small, stable neutral molecules. A peak at M-17 would indicate the loss of ammonia (B1221849) (NH₃), a common fragmentation for primary amines.

A summary of predicted key fragments in the mass spectrum of this compound is presented below.

m/z ValueCorresponding Ion/LossFragmentation Pathway
87[C₄H₉NO]⁺Molecular Ion (M⁺)
70[C₄H₈N]⁺Loss of OH radical
57[C₃H₅O]⁺ or [C₄H₉]⁺Ring cleavage fragments
43[C₂H₃O]⁺ or [C₃H₇]⁺Fragments common to THF ring cleavage nist.gov
30[CH₂NH₂]⁺Characteristic fragment for primary amines whitman.edu

Analysis of Tetrahydrofuran Ring Conformations and Stereochemistry

The tetrahydrofuran (THF) ring is a fundamental five-membered heterocyclic structure found in numerous natural products. wikipedia.org Unlike planar aromatic rings, the THF ring is puckered to minimize angular and torsional strain. It is not a rigid structure but exists in a dynamic equilibrium of different conformations. This dynamic behavior is described as pseudorotation, where the pucker moves around the ring. researchgate.net The two primary conformations of the parent THF molecule are the envelope (Cₛ symmetry) and the twist (C₂ symmetry) forms. researchgate.net The energy barrier between these conformers is very low, allowing for rapid interconversion at room temperature. researchgate.net

Influence of Substituents on Ring Puckering

The introduction of substituents onto the tetrahydrofuran ring significantly influences the conformational equilibrium. The energetic preference for one puckered form over another is determined by the nature, size, and position of the substituent. A substituent will preferentially occupy a position that minimizes unfavorable steric interactions.

For this compound, the amino group at the C3 position dictates the preferred ring pucker. To minimize steric strain, the ring will adopt a conformation that places the -NH₂ group in a more spacious pseudo-equatorial position rather than a more sterically hindered pseudo-axial position. This directs the equilibrium of the pseudorotational circuit, favoring specific envelope or twist conformers over others.

Medicinal Chemistry and Pharmacological Applications of 3 Aminotetrahydrofuran Derivatives

3-Aminotetrahydrofuran as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. This concept is a cornerstone of modern drug discovery, enabling the development of libraries of compounds with diverse biological activities. The this compound moiety has emerged as one such privileged scaffold, valued for its inherent drug-like properties and its ability to serve as a versatile template for the synthesis of a wide range of bioactive molecules.

The utility of privileged structures lies in their capacity to present functional groups in a defined three-dimensional arrangement, facilitating interactions with the complex surfaces of biological macromolecules like proteins and enzymes. The tetrahydrofuran (B95107) ring, a five-membered cyclic ether, provides a conformationally restricted yet flexible core. The addition of an amino group at the 3-position introduces a crucial point for chemical diversification, allowing for the attachment of various side chains and functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

Applications in Developing Bioactive Molecules

The this compound scaffold has been successfully incorporated into a multitude of bioactive molecules spanning various therapeutic areas. Its structural features, including the presence of a hydrogen bond donor and acceptor, and the ability to introduce chirality, make it an attractive building block for medicinal chemists. The tetrahydrofuran ring itself is a common motif in numerous natural products and biologically active compounds.

Researchers have leveraged the this compound core to develop potent and selective inhibitors of various enzymes, receptors, and ion channels. For instance, derivatives of this scaffold have shown promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation. The versatility of the this compound structure allows for its adaptation to fit the specific binding requirements of different biological targets, highlighting its significance in the generation of novel therapeutic agents.

Construction of Conformationally Restricted Peptidomimetics

Peptides are crucial signaling molecules in the body, but their therapeutic use is often limited by poor metabolic stability and low oral bioavailability. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved drug-like properties. Conformationally restricted amino acids are key components in the design of peptidomimetics as they reduce the flexibility of the peptide backbone, locking it into a bioactive conformation. lifechemicals.com

The this compound scaffold serves as an excellent building block for creating such conformationally restricted peptidomimetics. lifechemicals.com By incorporating this moiety into a peptide sequence, the rotational freedom of the backbone is significantly reduced. This pre-organization of the molecule can lead to enhanced binding affinity and selectivity for the target receptor or enzyme. Furthermore, the non-peptidic nature of the tetrahydrofuran ring can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptidomimetic.

Therapeutic Areas and Target Engagement

The versatility of the this compound scaffold has enabled its application in a wide array of therapeutic areas, primarily through its ability to engage with and modulate the activity of various biological targets, most notably enzymes.

Enzyme Inhibition

Enzyme inhibition is a major strategy in drug design, and the this compound framework has proven to be a valuable starting point for the development of potent and selective enzyme inhibitors.

Proteases are a class of enzymes that catalyze the breakdown of proteins and are involved in a multitude of physiological and pathological processes. Consequently, they are important targets for therapeutic intervention.

Thrombin and Factor Xa: Derivatives of this compound-3-carboxylic acid have been investigated as inhibitors of thrombin and Factor Xa, key enzymes in the blood coagulation cascade. google.com These compounds have demonstrated antithrombotic activity, suggesting their potential as anticoagulants for the prevention and treatment of thrombotic disorders. google.com The inhibitory effect is often based on their ability to interact with the active site of these serine proteases. google.com

HIV-1 Protease: The human immunodeficiency virus type 1 (HIV-1) protease is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy. Structure-based design has led to the development of potent HIV-1 protease inhibitors incorporating amino-bis-tetrahydrofuran (bis-THF) derivatives as P2-ligands. nih.govosti.govnih.gov These inhibitors are designed to enhance interactions with the enzyme's backbone, particularly in the flap region. nih.govosti.govnih.gov The incorporation of a basic amine at the C4 position of the bis-THF ring can lead to strong hydrogen bonding interactions with the backbone atoms of Gly48, contributing to their high potency. nih.govnih.gov X-ray crystallography studies have revealed unique hydrogen bonding interactions between these inhibitors and the enzyme's active site. nih.govosti.govnih.gov

Inhibitor Target Enzyme Key Structural Feature Noteworthy Interactions
25fHIV-1 ProteaseC4-amino-bis-THFHydrogen bond with carbonyl of Gly48. nih.gov
25gHIV-1 ProteaseC4-amino-bis-THFHydrogen bond with backbone NH of Gly48. osti.gov
25iHIV-1 ProteaseC4-amino-bis-THFPotent against highly PI-resistant HIV-1 strains. nih.gov
25jHIV-1 ProteaseC4-amino-bis-THFPotent antiviral activity. nih.gov

S-adenosyl L-methionine (AdoMet) synthetase is an enzyme that catalyzes the formation of AdoMet, a universal methyl group donor involved in numerous biological transmethylation reactions. nih.gov Inhibition of this enzyme has potential applications in various diseases, including cancer and infectious diseases. nih.gov

Optically active 3-amino-3-(tetrahydrofuranyl) carboxylic acid and its analogues have been synthesized and evaluated as potential inhibitors of AdoMet synthetase. nih.gov These compounds have been shown to act as competitive inhibitors with respect to L-methionine, one of the substrates of the enzyme. nih.gov The kinetic behavior of these inhibitors has been studied using recombinant rat liver AdoMet synthetase. nih.gov

Compound Class Target Enzyme Mechanism of Inhibition
3-amino-3-(tetrahydrofuranyl) carboxylic acid analoguesS-adenosyl L-methionine synthetaseCompetitive with respect to L-methionine. nih.gov
Cysteinyl Proteinase Inhibition

Derivatives of this compound have been developed as inhibitors of cysteinyl proteinases. A notable example involves the stereoselective synthesis of functionalized (2R,3R)-2,3-dimethyl-3-amidotetrahydrofuran-4-one and its related epimers and bicyclic analogues. These compounds were synthesized using a solid-phase combinatorial strategy. The design incorporated an alkyl substituent alpha to the ketone, which provided chiral stability to the molecule. The resulting monocyclic and bicyclic ketone-based inhibitors, which feature the this compound core, demonstrated low micromolar activity against a variety of cysteinyl proteinases.

Cytochrome P450 Inhibition and Metabolic Stability

The metabolic stability of drug candidates is a critical parameter in pharmaceutical development, and the interaction with cytochrome P450 (CYP450) enzymes is a key determinant of a compound's pharmacokinetic profile. The furan ring, a component of the this compound structure, is known to be susceptible to metabolism by CYP450 enzymes. This can lead to the formation of reactive metabolites that may covalently bind to the enzyme, causing mechanism-based inhibition. For instance, drugs containing a furan ring are recognized as potential mechanism-based inhibitors of CYP3A4.

Ensuring the metabolic stability of this compound derivatives is crucial for their development as therapeutic agents. High metabolic stability is a desirable physicochemical property that contributes to favorable pharmacokinetics and ensures the compound can maintain its therapeutic concentration. Patents for complex this compound-3-carboxylic acid amides highlight the importance of developing a final active substance that is not only pharmacologically potent but also possesses high purity and stability under various environmental conditions.

Neurological Disorders

The this compound scaffold is integral to several compounds investigated for the treatment of neurological disorders. These derivatives have been designed to interact with key receptors in the central nervous system (CNS), showing potential as agonists, neuroprotective agents, and cognitive enhancers.

While the this compound structure is versatile, a review of available scientific literature did not identify specific, well-characterized derivatives that have been developed primarily as Adenosine (B11128) A1 receptor agonists. Patent literature includes broad claims mentioning this compound derivatives in lists of potential adenosine A1 receptor agonists, but lacks specific examples and detailed research findings on this particular application google.com.

Several key this compound derivatives have been identified as agonists for both the M1 muscarinic acetylcholine receptor and the sigma-1 receptor (σ1R). These compounds are being investigated for their potential in treating complex neurological and psychiatric disorders.

ANAVEX®2-73 (Blarcamesine) is an orally available small molecule that acts as an agonist at both the sigma-1 and muscarinic receptors anavex.com. This dual mechanism is believed to restore cellular homeostasis anavex.com.

ANAVEX®3-71 , another derivative, is also a dual agonist, targeting the sigma-1 receptor and acting as a positive allosteric modulator of the M1 muscarinic receptor guidetopharmacology.orgpsychiatrictimes.com. This compound has demonstrated pro-cognitive effects in preclinical models of Alzheimer's disease anavex.com. Its dual pharmacological action is implicated in its ability to affect protein homeostasis in the CNS anavex.com.

CompoundMechanism of ActionTherapeutic Target
ANAVEX®2-73 (Blarcamesine)Sigma-1 (σ1R) and Muscarinic (M1) Receptor AgonistAlzheimer's Disease, Parkinson's Disease, Rett Syndrome anavex.comwikipedia.org
ANAVEX®3-71Sigma-1 (σ1R) Receptor Agonist and M1 Muscarinic Receptor Positive Allosteric ModulatorAlzheimer's Disease, Schizophrenia, Frontotemporal Dementia guidetopharmacology.organavex.comanavex.com

The neuroprotective properties of this compound derivatives are strongly linked to their activity as sigma-1 receptor agonists. Activation of the sigma-1 receptor is associated with the modulation of several cellular functions crucial for neuronal health, including the regulation of calcium homeostasis, suppression of oxidative stress, and enhancement of protein folding researchgate.net.

ANAVEX®2-73 has demonstrated neuroprotective properties in various animal models anavex.comdrugdiscoverynews.com. Its agonism of the σ1 receptor stimulates the anti-apoptotic factor Bcl-2, which provides a protective potential against neuronal damage wikipedia.org. Similarly, preclinical studies with ANAVEX®3-71 have shown beneficial effects on mitochondrial dysfunction and neuroinflammation, which are key components of its neuroprotective and disease-modifying activity in models of Alzheimer's disease anavex.comanavex.com.

The dual engagement of muscarinic and sigma-1 receptors by this compound derivatives contributes to their potential as cognitive enhancers. The M1 muscarinic receptor plays a critical role in learning and memory, while the sigma-1 receptor is involved in synaptic plasticity and neuroprotection.

ANAVEX®2-73 has exhibited anti-amnesic properties in animal models, indicating its potential to treat cognitive deficits anavex.comdrugdiscoverynews.com. Preclinical studies demonstrated that it could halt or even reverse the course of Alzheimer's disease anavex.com. ANAVEX®3-71 has also shown long-lasting, pro-cognitive effects in animal models of neurodegenerative diseases biospace.com. In preclinical trials, it demonstrated the ability to prevent cognitive decline in a transgenic rat model of Alzheimer's disease biospace.com.

Anticancer Agents

Derivatives of this compound are being investigated for their potential as anticancer agents, particularly as inhibitors of tubulin formation. Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy.

Inhibitors of Tubulin Formation

While direct studies specifically detailing this compound derivatives as tubulin polymerization inhibitors are not extensively available in peer-reviewed literature, the tetrahydrofuran scaffold is a component of various compounds designed to interact with biological targets. The principle of tubulin inhibition involves compounds binding to the protein, thereby preventing its polymerization into microtubules. This disruption of the microtubule network is a validated strategy in cancer treatment.

Tubulin inhibitors are generally classified based on their binding site on the tubulin dimer, such as the colchicine, vinca alkaloid, and taxane binding sites. Compounds that bind to the colchicine site, for instance, are known to inhibit microtubule polymerization. Research in this area is active, with many studies focusing on the design and synthesis of novel heterocyclic compounds that can effectively bind to tubulin and inhibit its function. For example, various pyrazoline and pyrazole derivatives have been synthesized and evaluated as tubulin polymerization inhibitors, with some showing potent anti-proliferative activity against cancer cell lines.

The this compound scaffold, with its three-dimensional structure and potential for diverse substitutions, represents a promising starting point for the design of novel tubulin inhibitors. The amino group provides a key point for derivatization, allowing for the introduction of various pharmacophores known to interact with the colchicine binding site or other sites on tubulin. Future research may focus on synthesizing libraries of this compound derivatives and evaluating their ability to inhibit tubulin polymerization and exert cytotoxic effects on cancer cells.

Anticoagulant Therapy

Derivatives of this compound have emerged as a promising class of compounds in the development of novel anticoagulants. Specifically, substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides have been investigated for their potential as factor Xa (FXa) inhibitors. google.com Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of a fibrin clot. frontiersin.org Inhibition of FXa is a well-established therapeutic strategy for the prevention and treatment of thromboembolic disorders. frontiersin.org

Research has led to the synthesis of optically pure substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides. google.com These compounds have demonstrated valuable pharmacological properties, particularly antithrombotic activity, by inhibiting factor Xa. google.com The core structure involves a this compound ring with a carboxylic acid amide group at the 3-position. The amino group is typically acylated, for instance, with a substituted thiophene-2-carbonyl group, and the amide nitrogen is substituted with a larger cyclic moiety, such as a substituted tetrahydro-1H-benzo[d]azepine. google.com

The stereochemistry at the C3 position of the tetrahydrofuran ring is crucial for activity, with both R- and S-configurations being explored. google.com The inhibitory activity of these compounds against factor Xa is typically evaluated using in vitro enzymatic assays, which measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50).

Table 1: Examples of this compound Derivatives as Factor Xa Inhibitors

Compound R-Configuration Moiety Amide Moiety Factor Xa Inhibition (IC50)
Example 1 (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino] N-(3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl) Data not publicly available

Data derived from patent literature, specific IC50 values are often not disclosed in these documents.

Antiarrhythmic Agents (e.g., Tecadenoson Precursors)

The this compound moiety, specifically the (R)-enantiomer, is a key building block in the synthesis of the antiarrhythmic agent Tecadenoson. mdpi.compitt.edu Tecadenoson is a selective agonist of the A1 adenosine receptor, which plays a role in regulating heart rate and rhythm.

The synthesis of Tecadenoson involves the nucleophilic substitution of a chlorine atom on a purine ring system with (R)-3-aminotetrahydrofuran. mdpi.com A common starting material is 6-chloroinosine, which is reacted with (R)-3-aminotetrahydrofuran hydrochloride in the presence of a base, such as triethylamine or lithium hydroxide, in a suitable solvent like ethanol. mdpi.comresearchgate.net This reaction results in the formation of the N6-substituted adenosine derivative, Tecadenoson.

The chemical transformation is a standard nucleophilic aromatic substitution, where the amino group of (R)-3-aminotetrahydrofuran displaces the chloride at the C6 position of the purine ring. The reaction conditions can be optimized for yield and purity, with reported yields around 55-68%. mdpi.com

Antiviral Agents (e.g., HIV-1 Inhibitors)

While this compound itself is not a direct component of currently approved HIV-1 inhibitors, the closely related bis-tetrahydrofuran (bis-THF) moiety is a critical P2 ligand in some of the most potent HIV-1 protease inhibitors, most notably Darunavir. nih.govpurdue.edu The P2 ligand of an HIV-1 protease inhibitor interacts with the S2 subsite of the enzyme's active site. The exceptional potency and high genetic barrier to resistance of Darunavir are largely attributed to the extensive hydrogen bonding interactions between its bis-THF ligand and the backbone atoms of the HIV-1 protease active site. nih.govnih.gov

The bis-THF ligand in Darunavir is a (3R,3aS,6aR)-hexahydrofuro[2,3-b]furanyl urethane. nih.gov This rigid, bicyclic ether system positions oxygen atoms optimally to form strong hydrogen bonds with the backbone amide hydrogens of aspartic acid residues 29 and 30 in the S2 subsite of the protease. nih.gov This "backbone binding" is a key design concept to combat drug resistance, as mutations in the active site that affect side chains may have less impact on the backbone interactions. pitt.edu

The success of the bis-THF scaffold has spurred further research into other tetrahydrofuran-based P2 ligands. Structure-based design has led to the exploration of various substituted bis-THF derivatives to further enhance these backbone interactions. nih.govrsc.org For example, introducing basic amine groups at the C4 position of the bis-THF ring was investigated to create additional hydrogen bonding opportunities in the flap region of the enzyme. nih.gov These studies highlight the importance of the tetrahydrofuran ring system in achieving high-affinity binding to the HIV-1 protease.

Table 2: Antiviral Activity of HIV-1 Protease Inhibitors with bis-THF Derivatives

Inhibitor P2-Ligand Modification Antiviral Activity (IC50 against wild-type HIV-1)
Darunavir (3R,3aS,6aR)-bis-THF ~4 nM
25f C4-amino substituted bis-THF Potent, improved activity against some resistant strains
25i C4-amino substituted bis-THF Potent, improved activity against some resistant strains

Data is qualitative based on reported improvements over darunavir against resistant strains. nih.gov

Vasopressin Receptor Antagonists

Vasopressin receptor antagonists are a class of drugs that block the action of vasopressin (also known as antidiuretic hormone, ADH) at its receptors (V1A, V1B, and V2). drugs.com These antagonists are used to treat conditions such as hyponatremia (low sodium levels in the blood), particularly in patients with congestive heart failure and the syndrome of inappropriate antidiuretic hormone secretion (SIADH). drugs.com

Currently, there is no direct evidence in the scientific literature linking this compound derivatives to activity as vasopressin receptor antagonists. The known non-peptide vasopressin receptor antagonists, often referred to as "vaptans," are structurally complex molecules, typically containing fused ring systems. However, the principles of drug design suggest that novel scaffolds, such as that provided by this compound, could potentially be explored for this target. The tetrahydrofuran ring can serve as a rigid scaffold to orient functional groups in a specific three-dimensional arrangement required for receptor binding. The amino group offers a convenient point for chemical modification to introduce moieties known to be important for interaction with vasopressin receptors. This remains an open area for future medicinal chemistry research.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The structure-activity relationship (SAR) of this compound derivatives is highly dependent on the therapeutic target. The following summarizes key SAR insights for the discussed applications.

Anticoagulant Therapy (Factor Xa Inhibitors): For 3-amino-tetrahydrofuran-3-carboxylic acid amide derivatives as factor Xa inhibitors, the following SAR observations can be made from the available patent literature:

Stereochemistry: The stereocenter at the C3 position of the tetrahydrofuran ring is critical for activity, with specific enantiomers (either R or S) likely conferring optimal binding to the S4 pocket of factor Xa. google.com

Acyl Group on the Amino Nitrogen: The nature of the acyl group on the 3-amino substituent is important for binding, likely interacting with the S1 pocket of factor Xa. A substituted aromatic or heteroaromatic ring, such as 5-chloro-thiophen-2-yl, appears to be a favorable moiety. google.com

Antiviral Agents (HIV-1 Protease Inhibitors): While not direct derivatives of this compound, the SAR of the related bis-THF moiety in HIV-1 protease inhibitors like Darunavir provides valuable insights into the role of the tetrahydrofuran scaffold:

Rigid Conformation: The rigid, fused bicyclic structure of the bis-THF ligand is essential for pre-organizing the oxygen atoms for optimal hydrogen bonding with the protease backbone. nih.govnih.gov

Hydrogen Bond Donors and Acceptors: The oxygen atoms of the tetrahydrofuran rings act as crucial hydrogen bond acceptors, interacting with the backbone NH groups of Asp29 and Asp30. nih.gov

Stereochemistry: The specific stereochemistry of the bis-THF ring system ((3R,3aS,6aR) in Darunavir) is critical for fitting into the S2 subsite of the protease active site. purdue.edu

Substitutions on the THF Ring: Modifications to the bis-THF scaffold, such as the introduction of amino groups at the C4 position, can lead to additional hydrogen bonding interactions with the flap region of the protease, potentially improving activity against resistant strains. nih.gov

Influence of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its biological activity. For this compound derivatives, the stereochemistry at the C3 position of the tetrahydrofuran ring is a critical determinant of their pharmacological effects. The (R)- and (S)-enantiomers of a this compound-containing compound can exhibit significantly different potencies, selectivities, and even different modes of action.

This stereochemical dependence is exemplified in the development of Factor Xa inhibitors, where a high optical purity of 3-amino-tetrahydrofuran-3-carboxylic acid amides is crucial for their therapeutic efficacy google.com. The specific spatial orientation of the amino group and other substituents on the tetrahydrofuran ring dictates how the molecule fits into the active site of the Factor Xa enzyme, thereby influencing its inhibitory activity.

Similarly, in the context of HIV-1 protease inhibitors, the stereochemistry of the this compound moiety has been shown to be a key factor. For instance, studies involving squaramide-derived P2 ligands have demonstrated that both (3S)- and (3R)-tetrahydrofuranamine can be incorporated to produce potent inhibitors researchgate.net. The specific stereoisomer often dictates the optimal interactions with the amino acid residues within the enzyme's active site, leading to enhanced binding affinity and inhibitory potency researchgate.net. An energy-minimized model of one such inhibitor revealed the crucial molecular interactions between the HIV-1 protease active site and the tetrahydrofuranyl squaramide scaffold, which are responsible for its potent activity researchgate.net.

The synthesis of enantiomerically pure (S)-3-amino tetrahydrofuran hydrochloride from natural amino acids like L-aspartic acid or L-methionine underscores the importance of obtaining stereochemically defined building blocks for drug discovery researchgate.net. The ability to selectively synthesize and evaluate individual stereoisomers is essential for elucidating structure-activity relationships and identifying the most promising drug candidates.

Impact of Substituents on Binding Affinity and Efficacy

In addition to stereochemistry, the nature and position of substituents on the this compound ring and its appended functionalities have a profound impact on the binding affinity and efficacy of the resulting derivatives. Structure-activity relationship (SAR) studies are instrumental in understanding these effects and in guiding the design of more potent and selective compounds.

A notable example can be found in the development of novel androgen receptor (AR) antagonists for the treatment of prostate cancer. A series of tetrahydrofuran cyclic urea-based non-steroidal small molecule AR antagonists were designed and synthesized, where the tetrahydrofuran cyclic urea moiety replaced the thio-hydantoin pharmacophore of earlier antagonists ias.ac.in. The antiproliferative properties of these molecules were evaluated against an androgen-dependent cell line, revealing that specific substitution patterns on the benzonitrile ring attached to the tetrahydrofuran cyclic urea core were crucial for activity ias.ac.in. For instance, compound AR04 , which is 4-(2-oxohexahydro-1H-furo[3,4-d]imidazol-1-yl)-2-(trifluoromethyl)benzonitrile, demonstrated significantly improved in vitro activity, highlighting the positive contribution of the trifluoromethyl group at the 2-position of the benzonitrile ring ias.ac.in.

CompoundStructureTargetActivity (IC50)
AR04 4-(2-oxohexahydro-1H-furo[3,4-d]imidazol-1-yl)-2-(trifluoromethyl)benzonitrileAndrogen Receptor3.926 µM

Further SAR analysis in other chemical series also underscores the importance of substituent effects. For instance, in a series of δ-aryl-1,3-dienesulfonyl fluorides investigated as potential treatments for Alzheimer's disease, the nature and position of substituents on the aryl ring significantly influenced their inhibitory activity against butyrylcholinesterase (BuChE) tandfonline.com. The study revealed that substituents at the ortho-position were generally more effective than those at the meta- or para-positions, and that electron-donating groups like methoxy and methyl conferred greater potency than electron-withdrawing groups like chloro and bromo tandfonline.com.

Molecular Interactions with Biological Targets

The pharmacological effects of this compound derivatives are a direct consequence of their molecular interactions with their biological targets, which are typically proteins such as enzymes or receptors. Understanding these interactions at the atomic level is crucial for rational drug design and optimization.

In the case of HIV-1 protease inhibitors, computational modeling has provided valuable insights into the binding modes of this compound-containing ligands. An energy-minimized model of an inhibitor incorporating an N-methyl-3-(R)-aminotetrahydrofuranyl squaramide P2-ligand revealed key molecular interactions within the active site of the HIV-1 protease researchgate.net. These interactions, which may include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are responsible for the compound's potent inhibitory activity researchgate.net. The tetrahydrofuranyl squaramide scaffold plays a significant role in orienting the molecule within the binding pocket to maximize these favorable interactions researchgate.net.

For androgen receptor antagonists based on the tetrahydrofuran cyclic urea scaffold, molecular modeling studies can help to elucidate how these compounds bind to the ligand-binding domain of the androgen receptor, leading to the antagonism of its function. The specific interactions of the trifluoromethylbenzonitrile moiety and the tetrahydrofuran cyclic urea core with key amino acid residues in the receptor's binding pocket are responsible for the observed antagonist activity.

Drug Discovery and Development Pipeline

The journey of a promising this compound derivative from a laboratory discovery to a marketed drug is a long and complex process, typically divided into preclinical and clinical phases.

Preclinical Studies and In Vitro/In Vivo Efficacy

Before a drug candidate can be tested in humans, it must undergo extensive preclinical development. This phase involves a series of laboratory and animal studies designed to assess the compound's safety and efficacy. Key activities in preclinical development include:

Pharmacology: Detailed studies to understand the mechanism of action of the drug candidate.

In Vitro Efficacy: Testing the compound's activity in cell-based assays. For example, the in vitro activity of the androgen receptor antagonist AR04 was determined in the LNCaP prostate cancer cell line ias.ac.in.

In Vivo Efficacy: Evaluating the drug's effectiveness in animal models of the target disease.

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of the drug in animal models to understand how the body processes it.

Toxicology: A comprehensive set of studies to identify potential toxic effects of the drug candidate in animals.

The goal of preclinical studies is to gather sufficient data to support the filing of an Investigational New Drug (IND) application with regulatory authorities, such as the U.S. Food and Drug Administration (FDA), to request permission to begin clinical trials in humans.

Clinical Trial Phases of this compound Derivatives

Once an IND is approved, the this compound derivative can enter clinical trials, which are typically conducted in three phases:

Phase I: The primary goal of Phase I trials is to evaluate the safety of the new drug in a small group of healthy volunteers. Different doses of the drug are tested to determine a safe dosage range and to identify any side effects.

Phase II: In Phase II trials, the drug is administered to a larger group of patients with the target disease to assess its effectiveness and to further evaluate its safety.

Phase III: Phase III trials are large-scale studies involving hundreds to thousands of patients. The purpose is to confirm the drug's effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.

Emerging Research Directions and Future Perspectives

Novel Derivatization Strategies and Scaffold Modifications

The inherent chirality and functional group availability of 3-aminotetrahydrofuran make it a prime candidate for extensive derivatization. Current research is focused on creating libraries of novel compounds by modifying this core structure.

Key Derivatization Approaches:

Amide Bond Formation: A primary strategy involves the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides. These processes aim to produce derivatives with high optical purity, which is crucial for therapeutic efficacy. google.com

Acylation and Alkylation: The primary amine serves as a reactive handle for acylation and alkylation reactions, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).

Scaffold Hopping and Hybridization: The this compound moiety is being incorporated into more complex molecular architectures. For instance, it has been used as a P2 ligand in the development of novel HIV-1 protease inhibitors by creating a squaramide-derived scaffold. researchgate.net This approach combines the favorable properties of the aminotetrahydrofuran ring with other pharmacologically active structures.

These strategies are crucial for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates, transforming the simple aminotetrahydrofuran core into highly specific and potent therapeutic agents. researchgate.net

Table 1: Examples of Derivatization and Scaffold Modification Strategies
StrategyDescriptionExample Application / FindingReference
Amide SynthesisCoupling of the amino group or a carboxylic acid derivative at the 3-position to form amide bonds.Preparation of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides in high optical purity for use as medicaments. google.com
Scaffold HybridizationIncorporating the this compound moiety into a larger, more complex scaffold.Used to create a squaramide-derived P2-ligand for novel HIV-1 protease inhibitors, with one derivative showing a high inhibitory constant (Ki) of 0.51 nM. researchgate.net
Stereoselective SynthesisDeveloping methods for the stereoselective construction of substituted tetrahydrofurans to control biological activity.Palladium-catalyzed reactions can produce highly substituted 3-vinyltetrahydrofuran (B13561372) derivatives with up to 92% enantiomeric excess (ee). nih.gov

Application in Targeted Drug Delivery Systems via Bioconjugation

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, minimizing off-target effects. Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a key strategy in this field. springernature.com The primary amine of this compound makes it an excellent handle for such applications.

Once incorporated into a drug molecule, the aminotetrahydrofuran's amine group can be used to attach the drug to targeting moieties like antibodies, peptides, or carbohydrates. nih.gov This creates a bioconjugate that can selectively bind to receptors overexpressed on cancer cells or other diseased tissues. nih.govresearchgate.net Site-specific conjugation methods are particularly promising as they produce homogeneous products with predictable activity, overcoming a major limitation of traditional, less controlled conjugation techniques. nih.govresearchgate.net The resulting conjugate can enhance the drug's circulation properties and targeting specificity, leading to more effective and safer treatments. nih.gov

Advanced Computational Drug Design and Virtual Screening

Computational methods are revolutionizing the process of drug discovery by allowing researchers to design and screen molecules in silico before undertaking expensive and time-consuming laboratory synthesis. The this compound scaffold is well-suited for these approaches.

Virtual Screening: Large digital libraries containing thousands of virtual this compound derivatives can be created. unistra.fr These libraries are then computationally screened against the 3D structure of a biological target (e.g., an enzyme's active site) to predict binding affinity and identify the most promising candidates. nih.govcsmres.co.ukresearchgate.netnih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

Molecular Dynamics (MD) Simulations: For the most promising hits from virtual screening, MD simulations can be employed. These simulations model the dynamic interactions between the ligand (the this compound derivative) and the protein target over time, providing deeper insights into the stability of the complex and the key molecular interactions responsible for binding. mdpi.com

Scaffold Analysis: Computational tools are also used to analyze and classify molecular scaffolds, associating them with specific biological activities and guiding the design of new derivatives with desired properties. nih.gov

These computational strategies accelerate the identification of lead compounds and help in understanding the structure-activity relationships that govern their biological effects.

Exploration of this compound in Catalytic Processes

The unique structural and electronic properties of chiral amines make them valuable in the field of asymmetric catalysis, either as organocatalysts themselves or as ligands for transition metals. acs.orgnih.govacs.org The chiral nature of this compound positions it as a promising candidate for these applications.

Derivatives of this compound could function as:

Organocatalysts: Chiral primary and secondary amines are known to catalyze a wide range of chemical reactions, such as Mannich and Michael reactions, by forming intermediate enamines or iminium ions. rsc.orgalfachemic.com The this compound scaffold could be tailored to create novel catalysts for stereoselective synthesis.

Chiral Ligands: The amine group can coordinate to transition metals like rhodium, iridium, or palladium. mdpi.com By using enantiomerically pure this compound, chiral metal complexes can be formed that catalyze asymmetric reactions, such as asymmetric hydrogenation, yielding products with high enantiomeric purity. acs.org

Bifunctional Catalysts: The tetrahydrofuran (B95107) ring's oxygen atom and the amine's nitrogen atom could potentially act in concert. For example, in cinchona-alkaloid-thiourea-based catalysts, different parts of the molecule work together to activate the reactants, enabling efficient asymmetric cycloetherification reactions. organic-chemistry.org A similar bifunctional approach could be designed using the this compound framework.

Research in this area could lead to the development of novel, efficient, and highly selective catalysts for producing valuable chiral molecules for the pharmaceutical and fine chemical industries.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming drug discovery by analyzing vast datasets to predict molecular properties, design novel compounds, and even plan their synthesis. nih.govharvard.edu

Potential Applications for this compound:

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs), can be trained on existing libraries of active compounds. hilarispublisher.com These models could then design entirely new this compound derivatives that are optimized for specific properties like high binding affinity to a target and good ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. hilarispublisher.com

Predictive Modeling: ML algorithms can be trained to predict the bioactivity, toxicity, and physicochemical properties of this compound derivatives. hilarispublisher.com This allows for the rapid in silico evaluation of large numbers of virtual compounds, prioritizing the most promising ones for synthesis.

Synthesis Planning: AI tools are being developed that can devise synthetic routes for complex molecules. acm.orgnih.gov By learning from the vast repository of published chemical reactions, these tools could propose efficient and feasible pathways for synthesizing novel, computationally designed this compound analogs.

The integration of AI and ML promises to dramatically accelerate the design-make-test-analyze cycle for drugs based on the this compound scaffold. nih.gov

Table 2: AI and Machine Learning in this compound Research
AI/ML ApplicationDescriptionPotential ImpactReference
Generative Models (GANs, VAEs)Design of novel molecules from scratch by learning from existing chemical data.Creation of new this compound derivatives with optimized potency and drug-like properties. harvard.edu
Predictive ModelingUse of algorithms to forecast bioactivity, ADME properties, and toxicity of virtual compounds.Accelerates hit-to-lead optimization by prioritizing compounds with the highest chance of success. hilarispublisher.com
Computer-Aided Synthesis Planning (CASP)AI-driven tools that propose retrosynthetic pathways for target molecules.Reduces the time and resources required for the synthesis of novel, complex this compound derivatives. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

The pharmaceutical industry is increasingly focused on developing manufacturing processes that are environmentally friendly. Green chemistry principles—such as waste minimization, use of renewable feedstocks, and energy efficiency—are being applied to the synthesis of important chemical building blocks like this compound. rsc.orgbenthamdirect.com

Future research in this area includes:

Bio-based Feedstocks: The tetrahydrofuran ring is a structure that can be derived from renewable biomass sources like furfural, which comes from agricultural waste. dtu.dk Developing synthetic routes that start from these bio-based platform molecules is a key goal for sustainability. dtu.dk

Catalytic Methods: Replacing stoichiometric reagents with catalytic ones reduces waste significantly. The use of heterogeneous catalysts, which can be easily separated and reused, is particularly attractive for industrial-scale synthesis. researchgate.net Research into transition metal-catalyzed asymmetric hydrogenation, for example, offers an atom-economical and "green" strategy for producing chiral amines. acs.org

Visible-Light Photocatalysis: Using visible light as an energy source to drive chemical reactions is a growing area of green chemistry. Researchers are developing methods using catalysts that can absorb visible light to promote the synthesis and functionalization of amines under mild conditions. sciencedaily.com

By focusing on these sustainable approaches, the chemical and pharmaceutical industries can reduce their environmental footprint while producing valuable molecules like this compound more efficiently.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing enantiomerically pure (R)-3-aminotetrahydrofuran derivatives?

  • Methodological Answer : The synthesis typically begins with (R)-3-hydroxytetrahydrofuran. The hydroxyl group is converted to an amino group via protection (e.g., using tert-butoxycarbonyl [Boc] groups), substitution (e.g., Mitsunobu reaction with phthalimide), and deprotection steps. Subsequent tosylation with p-toluenesulfonyl chloride in pyridine yields the tosylate derivative under mild conditions . Chiral chromatography (e.g., using amylose-based columns) is critical for resolving enantiomers and ensuring >99% enantiomeric excess (e.e.) .

Q. How can the reactivity of 3-aminotetrahydrofuran tosylate in nucleophilic substitution reactions be optimized?

  • Methodological Answer : The tosylate group acts as a superior leaving group, enabling efficient nucleophilic substitutions. Optimal conditions involve polar aprotic solvents (e.g., DMF or acetonitrile) and mild bases (e.g., K₂CO₃) to avoid side reactions. For azide substitution, NaN₃ at 60°C for 12 hours achieves >85% yield. Kinetic studies recommend monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm stereochemistry and purity (e.g., δ ~3.5 ppm for tetrahydrofuran protons, δ ~7.8 ppm for tosylate aromatic protons) .
  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to verify enantiomeric purity .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 259.32 for tosylate derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in DGAT (diacylglycerol acyltransferase) inhibition studies may arise from stereochemical variations or assay conditions. To address this:

  • Standardize Assays : Use recombinant human DGAT-1/2 enzymes with radiolabeled substrates (e.g., ¹⁴C-palmitoyl-CoA) and validate with positive controls (e.g., PF-04620110) .
  • Control Stereochemistry : Compare (R)- and (S)-enantiomers in parallel assays to isolate stereospecific effects .
  • Meta-Analysis : Apply PRISMA guidelines to systematically evaluate literature and identify confounding variables (e.g., solvent effects, cell line differences) .

Q. What strategies improve the stability of this compound intermediates during multi-step synthesis?

  • Methodological Answer :

  • Protection-Deprotection : Use acid-labile Boc groups for amino protection during harsh reactions (e.g., oxidations). Deprotect with TFA/DCM (1:1) at 0°C to minimize degradation .
  • Low-Temperature Storage : Store intermediates at -20°C under argon to prevent oxidation or hydrolysis .
  • In Situ Monitoring : Employ FTIR or inline UV spectroscopy to detect unstable intermediates and adjust reaction parameters dynamically .

Q. How can computational methods guide the design of this compound-based enzyme inhibitors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with DGAT-1 crystal structures (PDB: 5A3F) to predict binding affinities. Focus on hydrogen bonding with Ser-405 and hydrophobic interactions with Leu-391 .
  • MD Simulations : Conduct 100-ns simulations in GROMACS to assess conformational stability of inhibitor-enzyme complexes. Analyze RMSD and binding free energies (MM/PBSA) .
  • QSAR Models : Train models using IC₅₀ data from analogs to prioritize synthesis of derivatives with predicted logP < 2.5 and TPSA < 80 Ų .

Methodological Challenges

Q. What are the best practices for scaling up this compound synthesis without compromising enantiomeric purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Optimize residence time (e.g., 30 minutes) and temperature (25–40°C) for Boc protection and tosylation steps to maintain >98% e.e. .
  • Crystallization : Use solvent systems (e.g., ethanol/water) for enantiomer enrichment. Single-crystal X-ray diffraction validates crystal packing and purity .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of critical quality attributes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.